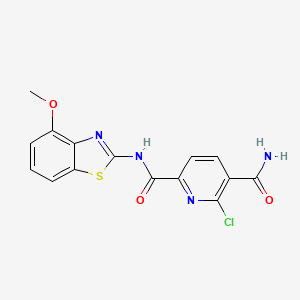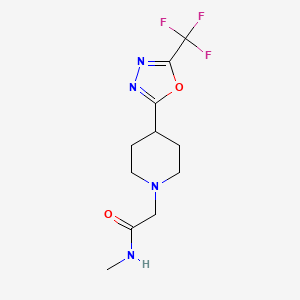
N-methyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is an intriguing compound with a trifluoromethyl group attached to an oxadiazole ring. Its structure suggests potential for varied chemical behaviors and applications, ranging from pharmaceutical research to industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: Synthesis typically starts with piperidine and trifluoromethyl-1,3,4-oxadiazole.
Reaction Conditions: The initial reaction involves forming a bond between these two starting materials, often facilitated by catalytic agents and controlled temperature conditions.
N-methylation: Methylation of the nitrogen atom in the piperidine ring is accomplished using methyl iodide or similar methylating agents.
Acetylation: Acetyl chloride is used to introduce the acetyl group, creating N-methyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide.
Industrial Production Methods
Large-scale production employs continuous-flow reactors for efficient control over reaction parameters. Advanced purification techniques, such as crystallization and chromatography, ensure the final product's purity.
Chemical Reactions Analysis
Oxidation: Undergoes mild oxidation with agents like hydrogen peroxide, resulting in the formation of oxadiazole derivatives.
Reduction: Reduction reactions with agents such as lithium aluminum hydride can reduce the oxadiazole ring.
Substitution: Halogenated solvents facilitate nucleophilic substitutions on the trifluoromethyl group, leading to varied derivatives.
Scientific Research Applications
Chemistry
Used as a precursor in the synthesis of more complex molecules, especially those requiring a trifluoromethyl group.
Biology
Serves as a research tool for studying enzyme interactions and inhibition, owing to its stable trifluoromethyl group.
Medicine
Investigated for potential use as a pharmacological agent, particularly in neurological and inflammatory disorders.
Industry
Acts as a catalyst in certain polymerization reactions and as a stabilizer in chemical formulations.
Mechanism of Action
The compound's effects are mediated through its interaction with specific molecular targets, often enzymes or receptors. Its trifluoromethyl group enhances binding affinity and stability, making it a potent inhibitor or activator of biological pathways.
Comparison with Similar Compounds
Similar compounds include trifluoromethyl-substituted oxadiazoles and piperidine derivatives. What sets N-methyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide apart is its unique combination of functional groups, offering a broader spectrum of reactivity and application.
Similar Compounds
Trifluoromethyl-1,3,4-oxadiazole derivatives
Piperidine-based compounds
N-methylated amides
This compound's multifaceted nature promises continued interest and application in various fields.
Properties
IUPAC Name |
N-methyl-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O2/c1-15-8(19)6-18-4-2-7(3-5-18)9-16-17-10(20-9)11(12,13)14/h7H,2-6H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRIDNONPXYHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCC(CC1)C2=NN=C(O2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
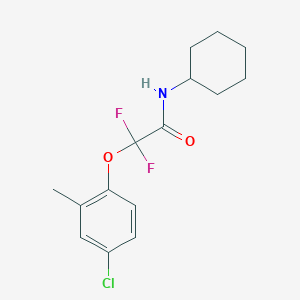
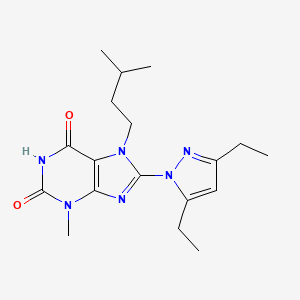
![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2844733.png)
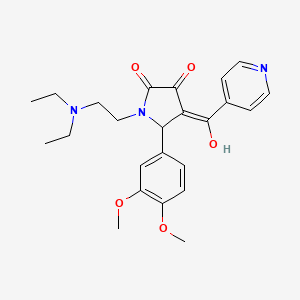
![2,4-dichloro-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2844739.png)
![4-(piperidine-1-sulfonyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2844740.png)
![N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2844742.png)
![2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2844743.png)

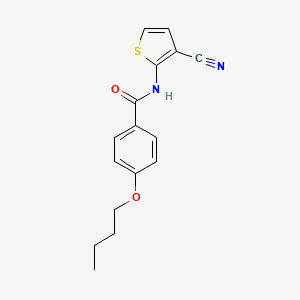
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2844747.png)
![Ethyl 4-(2-chlorophenyl)-2-oxo-6-[(thiomorpholin-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2844751.png)
